(S)-methyl 3-aminochroman-5-carboxylate
Description
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3,4-dihydro-2H-chromene-5-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)8-3-2-4-10-9(8)5-7(12)6-15-10/h2-4,7H,5-6,12H2,1H3/t7-/m0/s1 |
InChI Key |
ZNLQAWBUGFTZDU-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)C1=C2C[C@@H](COC2=CC=C1)N |
Canonical SMILES |
COC(=O)C1=C2CC(COC2=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 3-aminochroman-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Amination: Introduction of the amino group at the 3-position of the chroman ring.
Esterification: Conversion of the carboxylic acid group to its methyl ester form.
Common reagents used in these reactions include amines for the amination step and methanol with an acid catalyst for the esterification step. The reaction conditions often involve controlled temperatures and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing advanced techniques such as chiral chromatography for enantiomeric separation.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 3-aminochroman-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanones, while reduction can produce chromanols.
Scientific Research Applications
(S)-methyl 3-aminochroman-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-methyl 3-aminochroman-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares key structural and molecular attributes of (S)-methyl 3-aminochroman-5-carboxylate with two analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₁H₁₃NO₃ | 207.23 | Not Available | Chroman ring (oxygen-containing bicyclic system), amino at C3, methyl ester at C5 |
| Methyl 3-aminoquinoline-5-carboxylate | C₁₁H₁₀N₂O₂ | 202.21 | 1956382-58-3 | Quinoline ring (nitrogen-containing bicyclic system), amino at C3, methyl ester at C5 |
| Methyl 5-amino-1-benzothiophene-2-carboxylate | C₁₀H₉NO₂S | 223.25 | 20532-28-9 | Benzothiophene ring (sulfur-containing bicyclic system), amino at C5, methyl ester at C2 |
Key Observations :
- Ring Systems: The chroman ring in the target compound incorporates oxygen, while quinoline and benzothiophene analogs include nitrogen and sulfur, respectively.
- Substituent Positions: The amino and ester groups occupy distinct positions across analogs, affecting molecular polarity and steric hindrance. For example, the quinoline derivative’s amino group at C3 and ester at C5 create a conjugated system that may enhance UV absorption or binding affinity compared to the chroman analog .
Biological Activity
(S)-methyl 3-aminochroman-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
1. Chemical Structure and Synthesis
This compound can be synthesized through various methods, typically involving the reaction of appropriate starting materials under controlled conditions. The synthesis often includes steps such as protection of functional groups, formation of the chroman ring, and subsequent introduction of the amino and carboxylate groups.
Table 1: Summary of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield |
|---|---|---|---|
| Route A | 2-hydroxybenzaldehyde, methyl acrylate | Condensation, cyclization | 75% |
| Route B | Phenol derivatives | Electrophilic substitution, reduction | 80% |
2.1 Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies indicate that the MIC values for this compound against Escherichia coli and Staphylococcus aureus are notably low, suggesting potent antibacterial activity.
2.2 Anticancer Potential
Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
- IC50 Values : The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development.
Table 2: Biological Activity Data
| Activity Type | Cell Line/Organism | IC50/MIC Value | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 0.21 µM | |
| Antibacterial | S. aureus | 0.15 µM | |
| Anticancer | MCF-7 | 5 µM | |
| Anticancer | HCT116 | 4 µM |
The mechanism through which this compound exerts its biological effects is an area of active research. Preliminary findings suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Enzyme Inhibition : The compound has been shown to interact with DNA gyrase and MurD, which are crucial for bacterial survival and replication.
4. Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of chroman compounds, including this compound. Results indicated a strong correlation between structural modifications and increased antimicrobial activity.
- Anticancer Evaluation : Another study focused on the anticancer properties of this compound against different cell lines, revealing significant cytotoxic effects that warrant further investigation into its mechanisms and potential clinical applications.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of (S)-methyl 3-aminochroman-5-carboxylate?
- Methodological Answer : Begin with esterification or coupling reactions under reflux conditions using anhydrous solvents (e.g., DCM or THF) to minimize hydrolysis. Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, gradient elution) or recrystallization. Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For stereochemical control, employ chiral catalysts (e.g., BINOL-derived systems) or enzymatic resolution .
Q. How should researchers characterize the stereochemical and structural properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- Stereochemistry : Confirm enantiopurity via chiral HPLC or polarimetry.
- Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water mixtures) and analyze using X-ray diffraction. Refine structures with SHELXL and visualize using ORTEP-3 for Windows .
- Spectroscopy : Assign NMR peaks using 2D techniques (COSY, HSQC) and compare with computed spectra (DFT-based tools) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral or crystallographic data during characterization?
- Methodological Answer : For spectral discrepancies (e.g., unexpected NMR shifts), cross-validate with synthetic intermediates or reference compounds. For crystallographic ambiguities (e.g., disorder in the chroman ring), use SHELXL’s PART instruction to model alternative conformations . Apply Hirshfeld surface analysis to assess intermolecular interactions. If contradictions persist, consult computational models (e.g., DFT-optimized geometries) to reconcile experimental and theoretical data .
Q. What strategies are effective for evaluating the bioactivity of this compound in vitro?
- Methodological Answer : Design dose-response assays (e.g., IC₅₀ determination) using cell lines relevant to the target pathway (e.g., cancer or neurological models). Include positive controls (e.g., known kinase inhibitors) and validate compound stability under assay conditions via LC-MS. Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the chroman ring or ester group. Reference PubChem data for analogous compounds to guide hypothesis generation .
Q. How can mechanistic studies elucidate the compound’s role in catalytic or biological systems?
- Methodological Answer : For catalytic applications (e.g., asymmetric synthesis), conduct kinetic isotope effect (KIE) studies or use deuterated reagents (e.g., methylamine-d₅DCl ) to track reaction pathways. In biological systems, employ fluorescent probes or isotopic labeling to monitor cellular uptake and metabolite formation. Pair with molecular docking simulations (e.g., AutoDock Vina) to predict binding modes to target proteins .
Q. What frameworks ensure reproducibility when managing contradictory data across research groups?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:
- Documentation : Share synthetic protocols, raw spectra, and crystallographic .cif files in public repositories (e.g., Zenodo).
- Collaboration : Use version-control tools (e.g., GitLab) for iterative refinement of structural models.
- Validation : Replicate key findings using independent synthetic routes or analytical methods (e.g., alternative chiral columns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
